

Cross-Validating Bioactivity: A Comparative Guide to 5-Methylhydantoin Derivatives

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Compound of Interest

Compound Name: **5-Methylhydantoin**

Cat. No.: **B032822**

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of the biological activities of various derivatives of **5-Methylhydantoin**, a versatile heterocyclic compound. While quantitative bioactivity data for **5-Methylhydantoin** itself is not readily available in the public domain, this guide offers a cross-validation of the bioactivity of its derivatives, providing valuable insights for drug discovery and development.

Comparative Bioactivity of Hydantoin Derivatives

The following tables summarize the quantitative bioactivity data for various hydantoin derivatives, categorized by their primary biological activity. These derivatives demonstrate a broad spectrum of activities, including anticancer, antimicrobial, and anticonvulsant effects. The data highlights how structural modifications to the hydantoin core can significantly influence biological outcomes.

Anticancer Activity of Hydantoin Derivatives

Hydantoin derivatives have shown significant potential as anticancer agents, with several compounds exhibiting low micromolar efficacy against various cancer cell lines. The data below showcases the cytotoxic effects of selected derivatives.

Compound	Cancer Cell Line	IC50 (μM)	Reference
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative	SW480 (Colon)	Not Specified	[1]
SW620 (Colon)	Not Specified	[1]	
PC3 (Prostate)	Not Specified	[1]	
3-Benzhydryl-5-phenyl substituted hydantoin derivative	HeLa (Cervical)	20-23	[2]
MCF-7 (Breast)	20-23	[2]	
MiaPaCa-2 (Pancreatic)	20-23	[2]	
H460 (Lung)	20-23	[2]	
SW620 (Colon)	20-23	[2]	
3-Cyclohexyl-5-phenyl hydantoin	HeLa (Cervical)	5.4	[2]
MCF-7 (Breast)	2	[2]	

Antimicrobial Activity of Hydantoin Derivatives

The antimicrobial potential of hydantoin derivatives is another area of active research. Modifications to the hydantoin ring have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Compound	Bacterial Strain	MIC (mM)	Reference
5-dialkylaminomethylhydantoin derivative 3f	E. coli	0.048	[3]
5-dialkylaminomethylhydantoin derivative 3h (N(1)-methylated)	E. coli	0.104	[3]
C2-symmetrical twin-drug type hydantoin derivative 7	S. aureus	0.024	[3]
E. coli		0.095	[3]

Anticonvulsant Activity of Hydantoin Derivatives

Hydantoin and its derivatives have a well-established history in the treatment of epilepsy. The data below presents the *in vivo* anticonvulsant activity of selected phenylmethylenehydantoin (PMH) derivatives.

Compound	Assay	ED50 (mg/kg)	Reference
Phenylmethylenehydantoin 14	MES	28 ± 2	[4]
Phenylmethylenehydantoin 12	MES	39 ± 4	[4]
Phenytoin (Reference)	MES	30 ± 2	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

- Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

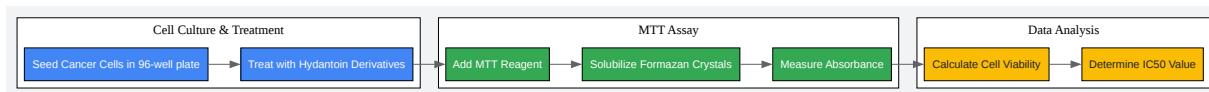
Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs.

- Animal Preparation: Use adult male mice or rats.
- Drug Administration: Administer the test compound or vehicle to the animals, typically via intraperitoneal injection.
- Induction of Seizure: After a predetermined time for drug absorption, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
- Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
- Data Analysis: Determine the ED₅₀ value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

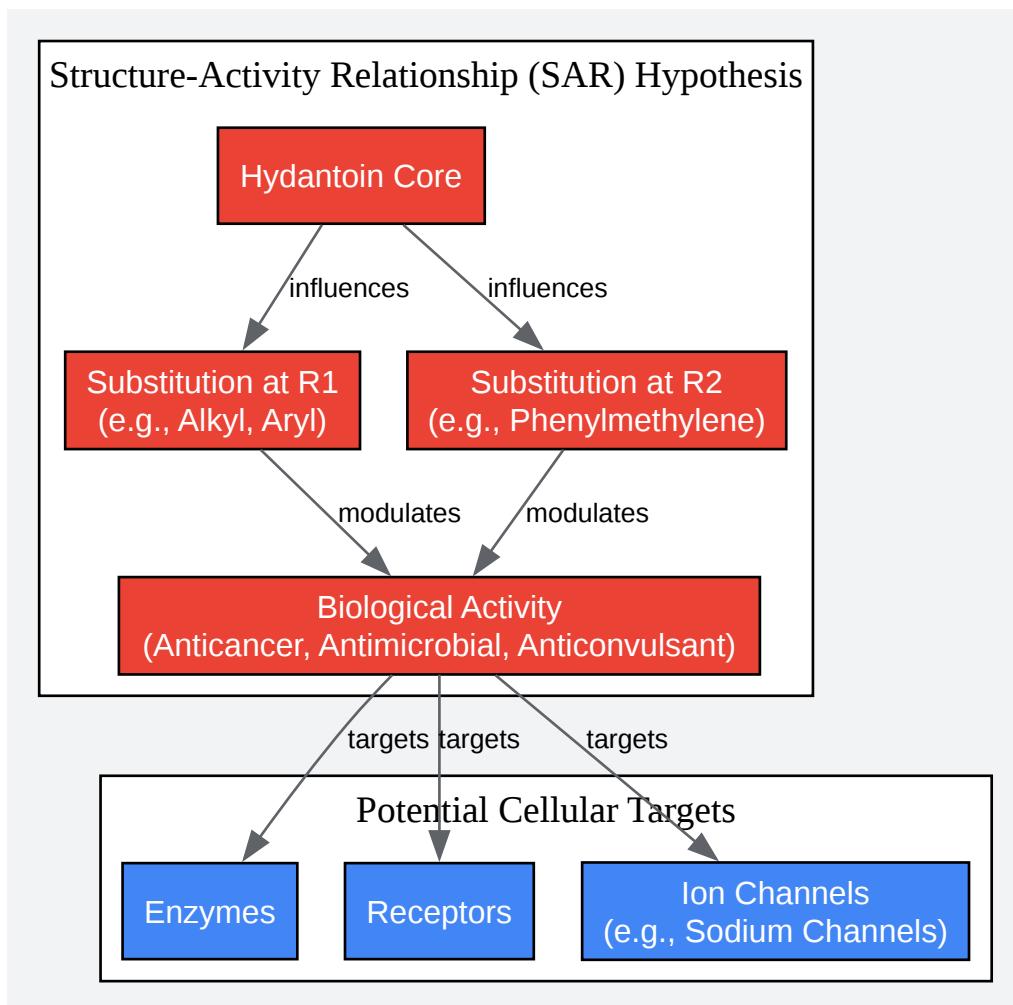
Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the bioactivity of hydantoin derivatives.



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Anticancer activity experimental workflow.



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Hypothesized structure-activity relationships.

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